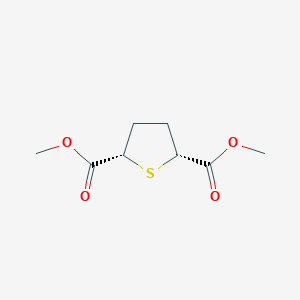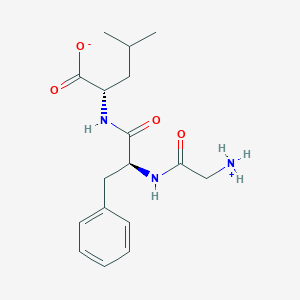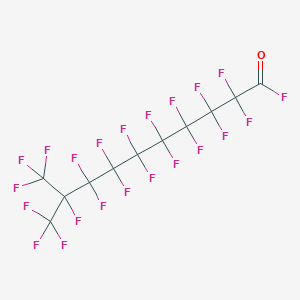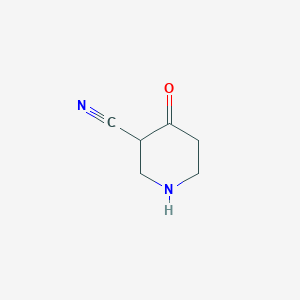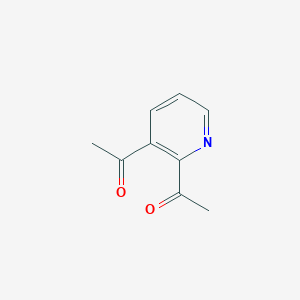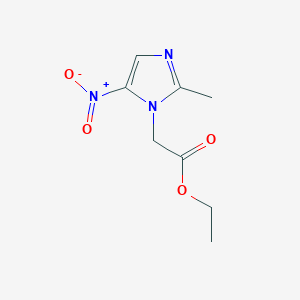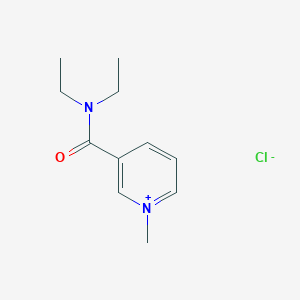
3-(Diethylcarbamoyl)-1-methylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylcarbamoyl)-1-methylpyridinium chloride, also known as DEPC, is a chemical compound that has been widely used in scientific research for decades. It is a quaternary ammonium compound that is soluble in water and has a molecular weight of 202.72 g/mol. DEPC is primarily used as a RNAse inhibitor, which makes it an essential tool for molecular biology research.
作用機序
3-(Diethylcarbamoyl)-1-methylpyridinium chloride inhibits RNAse activity by modifying histidine residues in the active site of the enzyme. This modification results in the inhibition of RNAse activity, which prevents RNA degradation.
生化学的および生理学的効果
3-(Diethylcarbamoyl)-1-methylpyridinium chloride has no known biochemical or physiological effects on living organisms. It is primarily used as a laboratory reagent and is not intended for human or animal consumption.
実験室実験の利点と制限
The primary advantage of using 3-(Diethylcarbamoyl)-1-methylpyridinium chloride in lab experiments is its ability to inhibit RNAse activity. This allows researchers to study RNA without the interference of RNA degradation. However, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride has some limitations. It is known to be toxic and should be handled with care. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride can react with some amino acids, such as histidine, which can interfere with protein structure and function.
将来の方向性
3-(Diethylcarbamoyl)-1-methylpyridinium chloride has been widely used in molecular biology research for many years, but there are still many potential future directions for its use. One potential direction is the development of new RNAse inhibitors that are more effective and less toxic than 3-(Diethylcarbamoyl)-1-methylpyridinium chloride. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the development of new RNA-based therapeutics, such as RNA vaccines and RNA interference therapies. Finally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the study of RNA modifications, such as RNA methylation and acetylation, which are emerging areas of research in molecular biology.
合成法
The synthesis of 3-(Diethylcarbamoyl)-1-methylpyridinium chloride involves the reaction of 3-(dimethylamino)pyridine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is purified by recrystallization with ethanol.
科学的研究の応用
3-(Diethylcarbamoyl)-1-methylpyridinium chloride is commonly used in molecular biology research as an RNAse inhibitor. RNAse is an enzyme that degrades RNA, which can be problematic for researchers studying RNA molecules. 3-(Diethylcarbamoyl)-1-methylpyridinium chloride works by modifying histidine residues in the active site of RNAse, which inhibits its activity. This allows researchers to study RNA without the interference of RNAse degradation.
特性
CAS番号 |
16237-07-3 |
|---|---|
製品名 |
3-(Diethylcarbamoyl)-1-methylpyridinium chloride |
分子式 |
C11H17ClN2O |
分子量 |
228.72 g/mol |
IUPAC名 |
N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C11H17N2O.ClH/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WEFABUTUQIAKBY-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-] |
正規SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-] |
同義語 |
CORAMINEMETHOCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



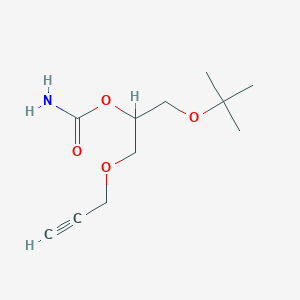
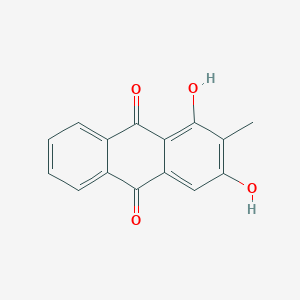
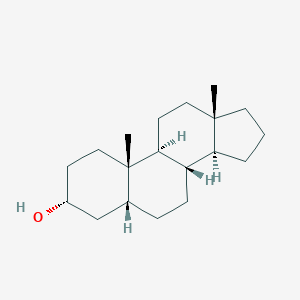
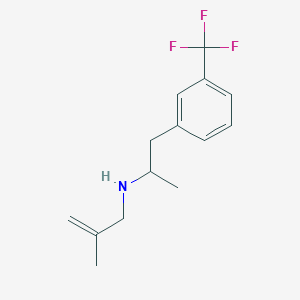
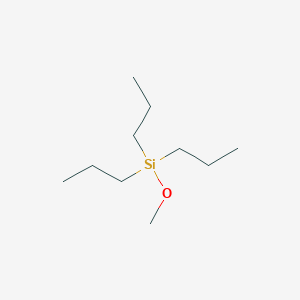
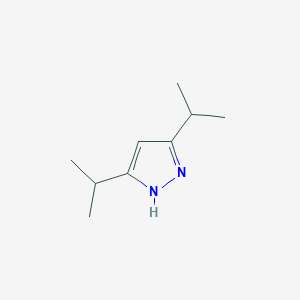
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
